![molecular formula C9H11ClN2O4S B3033130 2-Chloroethyl ((phenylamino)sulfonyl)carbamate CAS No. 87708-04-1](/img/structure/B3033130.png)
2-Chloroethyl ((phenylamino)sulfonyl)carbamate
Overview
Description
2-Chloroethyl ((phenylamino)sulfonyl)carbamate (CEPSC) is a chemical compound with a variety of potential applications in scientific research. It is a white crystalline solid with a molecular weight of about 215 g/mol and a melting point of about 108-110°C. It is soluble in water, ethanol, and acetone and insoluble in benzene and chloroform. CEPSC is a versatile compound that can be used in a variety of laboratory experiments, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Scientific Research Applications
- 2-Chloroethyl carbamate has been studied as a potential pesticide and herbicide due to its ability to inhibit plant growth. Researchers explore its effects on different crops and weed species, aiming for effective pest control while minimizing environmental impact .
- The compound’s chloroethyl group can be metabolically activated, leading to DNA alkylation. Scientists investigate its role in cancer cell growth inhibition and its potential as an antitumor agent. Understanding its mechanism of action may contribute to novel cancer therapies .
- Chemists utilize 2-chloroethyl carbamate as a reagent in various synthetic processes. It participates in nucleophilic substitution reactions, forming new carbon-carbon or carbon-nitrogen bonds. Its versatility makes it valuable in organic synthesis .
- Researchers explore the compound’s impact on biological systems. It can serve as a tool to study enzyme inhibition, protein modification, and cellular responses. Investigating its effects on specific enzymes or pathways provides insights into biochemical processes .
- The chloroethyl moiety resembles certain alkylating agents used in chemotherapy. Scientists investigate its potential as a prodrug, aiming to selectively release active compounds within target tissues. Such research contributes to drug design and personalized medicine .
- Understanding the fate and behavior of 2-chloroethyl carbamate in the environment is crucial. Researchers study its degradation pathways, persistence, and potential impact on ecosystems. This knowledge informs risk assessments and environmental policies .
Pesticides and Herbicides
Cancer Research
Chemical Synthesis and Reactions
Biological Studies
Pharmacology and Drug Design
Environmental Chemistry
Safety and Hazards
The safety data sheet for “2-Chloroethyl carbamate” suggests that if inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . If it comes into contact with skin, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water and do not induce vomiting .
Mechanism of Action
Target of Action
Carbamates, in general, are known to interact with various enzymes or receptors . They are specifically designed to make drug−target interactions through their carbamate moiety .
Mode of Action
Carbamates are known to modulate inter- and intramolecular interactions with the target enzymes or receptors . The carbamate functionality imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety .
Biochemical Pathways
Carbamates are widely utilized as a peptide bond surrogate in medicinal chemistry . This suggests that they may play a role in modulating peptide-related biochemical pathways.
Pharmacokinetics
Carbamates, in general, are known for their chemical stability and capability to permeate cell membranes . These properties can impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, potentially enhancing its bioavailability.
Result of Action
The carbamate functionality participates in hydrogen bonding through the carboxyl group and the backbone nh . This could potentially lead to changes in the molecular structure and function of the target enzymes or receptors.
Action Environment
Carbamates can be installed and removed under relatively mild conditions , suggesting that they may be stable under a variety of environmental conditions.
properties
IUPAC Name |
2-chloroethyl N-(phenylsulfamoyl)carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O4S/c10-6-7-16-9(13)12-17(14,15)11-8-4-2-1-3-5-8/h1-5,11H,6-7H2,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIMQGYXFQKZZHQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)NC(=O)OCCCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60236580 | |
Record name | Carbamic acid, ((phenylamino)sulfonyl)-, 2-chloroethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60236580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloroethyl ((phenylamino)sulfonyl)carbamate | |
CAS RN |
87708-04-1 | |
Record name | Carbamic acid, ((phenylamino)sulfonyl)-, 2-chloroethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087708041 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carbamic acid, ((phenylamino)sulfonyl)-, 2-chloroethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60236580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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